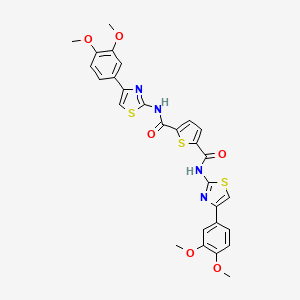

N2,N5-bis(4-(3,4-dimethoxyphenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N5-bis(4-(3,4-dimethoxyphenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide, also known as DMTT, is a novel organic molecule that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMTT is a thiophene-based compound that belongs to the class of thiazole derivatives. The unique molecular structure of DMTT makes it an attractive candidate for drug development and scientific research.

Scientific Research Applications

Solar Cell Development

A study by Patil et al. (2015) introduced a solution-processable, non-fullerene electron acceptor comprised of dibenzosilole and 1,3-indanedione building blocks, demonstrating its application in bulk-heterojunction solar cells. This material exhibited promising power conversion efficiency, underlining the potential of thiophene-based compounds in renewable energy technologies (Patil et al., 2015).

Molecular Electronics

Mitsumori et al. (1995) explored the exchange interactions between nitronyl nitroxide or iminyl nitroxide radicals attached to thiophene and 2,2'-bithienyl rings. Their findings on the electronic properties of these diradicals contribute to the understanding of molecular electronics and the design of organic magnetic materials (Mitsumori et al., 1995).

Luminescence Sensing and Pesticide Removal

Research by Zhao et al. (2017) on thiophene-based metal-organic frameworks (MOFs) highlighted their efficiency as luminescent sensory materials for detecting environmental contaminants such as Hg(II), Cu(II), and Cr(VI). Moreover, these MOFs showed potential for the recyclable trapping of pesticides, offering new avenues for environmental remediation (Zhao et al., 2017).

Antimicrobial and Anticancer Activities

The synthesis and biological evaluation of thiophene-derived compounds for their antimicrobial and anticancer activities were reported by Tang et al. (2012). Their study presents a thiophene-derived amido bis-nitrogen mustard with efficient inhibition against certain cancer cell lines and microorganisms, including MRSA, suggesting potential pharmaceutical applications (Tang et al., 2012).

properties

IUPAC Name |

2-N,5-N-bis[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O6S3/c1-35-19-7-5-15(11-21(19)37-3)17-13-39-27(29-17)31-25(33)23-9-10-24(41-23)26(34)32-28-30-18(14-40-28)16-6-8-20(36-2)22(12-16)38-4/h5-14H,1-4H3,(H,29,31,33)(H,30,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSTWZJKLZIXHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CC(=C(C=C5)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954833.png)

![3-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isonicotinamide](/img/structure/B2954837.png)

![Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954843.png)

![3-amino-6-methyl-N-(3-methyl-1,2-oxazol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2954854.png)